molecular formula C10H14O3 B154924 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione CAS No. 1755-15-3

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B154924
CAS No.: 1755-15-3
M. Wt: 182.22 g/mol
InChI Key: ITSKWKZDPHAQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C10H14O3. It is also known as 2-Acetyldimedone. This compound is a derivative of 1,3-cyclohexanedione and is characterized by the presence of an acetyl group at the 2-position and two methyl groups at the 5-position of the cyclohexane ring. It is a white or colorless to yellow powder that is soluble in organic solvents such as methanol .

Mechanism of Action

Target of Action

The primary target of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is primary amines . This compound acts as a protecting group reagent for primary amines . The role of a protecting group is to temporarily mask a functional group from participating in a reaction, allowing other reactions to be carried out selectively .

Mode of Action

This compound interacts with its targets (primary amines) through a process known as protection . This involves the formation of a covalent bond between the protecting group and the functional group (in this case, the primary amine). The cleavage of this protecting group occurs orthogonally to other amine protections , meaning it can be removed without affecting other protecting groups present in the molecule .

Biochemical Pathways

It is known that the compound plays a crucial role inpeptide synthesis , which is a fundamental biochemical pathway involved in the production of proteins.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary result of the action of this compound is the protection of primary amines . This allows for selective reactions to be carried out on a molecule without affecting the primary amine group . Once the desired reactions have been completed, the protecting group can be removed, revealing the original primary amine .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known that the compound is stable under dry conditions , but its solutions can decompose and oxidize even under sheltered light . Therefore, it is crucial to consider these factors when using this compound to ensure its efficacy and stability.

Biochemical Analysis

Biochemical Properties

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions, particularly in the protection of primary amines. This compound interacts with various enzymes and proteins by forming stable complexes that prevent unwanted side reactions. For instance, it can protect amine groups during peptide synthesis, allowing for the selective formation of peptide bonds . The nature of these interactions involves the formation of covalent bonds between the compound and the amine groups, which can be cleaved under specific conditions to release the protected amine.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a protecting group. By shielding amine groups, it can influence cell signaling pathways and gene expression by preventing the modification of key biomolecules. This protection can lead to changes in cellular metabolism, as the availability of free amine groups is crucial for various metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with primary amines. This interaction inhibits the activity of enzymes that would otherwise modify these amines, thereby protecting them from unwanted reactions. The compound can also influence gene expression by preventing the acetylation of histones, which is a key regulatory mechanism in gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is stable under inert gas conditions and at low temperatures, but it can degrade over time when exposed to light and air . Long-term studies have shown that the protective effects of the compound can diminish over time, leading to changes in cellular function as the protected amines become available for reactions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant toxicity. At higher doses, it can lead to adverse effects such as respiratory irritation and skin sensitization . Threshold effects have been observed, where the protective benefits are outweighed by the toxic effects at high concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection of amine groups. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to amines. This interaction can affect metabolic flux and the levels of various metabolites by altering the availability of free amine groups .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its solubility and stability, which determine its accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments such as the cytoplasm and nucleus, where it can protect amine groups from modification. Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its effective function .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is unique due to its acetyl group, which imparts distinct reactivity and functionality compared to other similar compounds. This makes it particularly useful in organic synthesis and as a protecting group reagent .

Properties

IUPAC Name

2-acetyl-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSKWKZDPHAQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334029
Record name 2-Acetyldimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1755-15-3
Record name 2-Acetyldimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
Customer
Q & A

Q1: What is the primary use of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione in chemical synthesis?

A: this compound is a valuable building block in organic synthesis, particularly for constructing complex heterocyclic compounds. For instance, it serves as a precursor in synthesizing 8-azasteroids. [] This involves its condensation reaction with 6,7-dimethoxy-2,3-dihydroisoquinoline to yield the 8-azasteroid derivative. []

Q2: Are there any reported biological activities associated with compounds derived from this compound?

A: Yes, research indicates that 8-azasteroids synthesized using this compound exhibit promising pesticidal activities. [] Specifically, they have shown herbicidal effects against certain weeds like Amaranthus retroflexus and Brassica rapa, and insecticidal activity against pests such as Toxoptera graminum. []

Q3: What spectroscopic techniques are typically employed to characterize this compound and its derivatives?

A: Researchers utilize various spectroscopic methods to confirm the structure of this compound and its derivatives. These include Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] These techniques provide insights into the functional groups present and the overall structure of the molecule. For example, IR spectroscopy confirms the presence of specific functional groups such as enaminodiketone and enimine ketone groups in the derivatives. []

Q4: Beyond pesticide development, are there other potential applications for this compound?

A: While the provided research primarily focuses on pesticidal applications, this compound holds potential for broader applications. Its ability to form Schiff bases with ammonia [] suggests its utility in studying tautomeric equilibria and electronic delocalization in organic molecules. Additionally, its structural features may make it suitable for developing other bioactive compounds or exploring its coordination chemistry with metal ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.